3-[4-(2-Aminoethylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(2-Aminoethyl)amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an isoindoline core, a piperidinedione ring, and an aminoethyl side chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2-Aminoethyl)amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoindoline derivatives with piperidinedione under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[4-[(2-Aminoethyl)amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the aminoethyl side chain, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with modified side chains .
Scientific Research Applications
3-[4-[(2-Aminoethyl)amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-[4-[(2-Aminoethyl)amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar structural features but different functional groups.
N,N-bis(2-aminoethyl)ethylenediamine: Another similar compound used in coordination chemistry and as a chelating agent.
Uniqueness
3-[4-[(2-Aminoethyl)amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione stands out due to its unique combination of an isoindoline core and a piperidinedione ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18N4O3 |
---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
3-[7-(2-aminoethylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H18N4O3/c16-6-7-17-11-3-1-2-9-10(11)8-19(15(9)22)12-4-5-13(20)18-14(12)21/h1-3,12,17H,4-8,16H2,(H,18,20,21) |
InChI Key |
VGVNFHFHXSRJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.